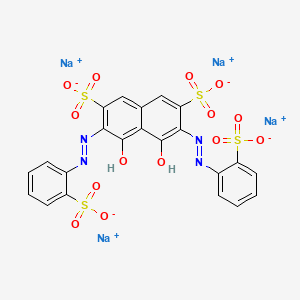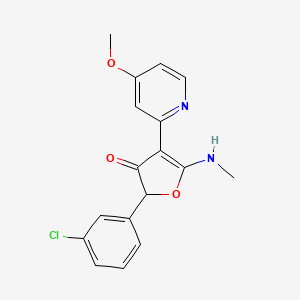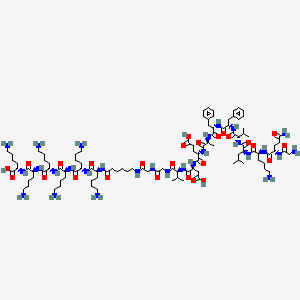
Calcein Blue AM
Übersicht
Beschreibung
Blue fluorescent cell viability probe which won't overlap with green fluorescence from other probes. Penetrates live cell membranes and is virtually non-fluorescent. Upon ubiquitous esterase enzyme activity it produces a bright blue fluorescent that is trapped in live cells - convenient for measurement by epifluorescence light microscopy or flow cytometry. Useful to measure the total number of live versus dead cells - dye leaks out quickly due to the compromised membrane in dead cells resulting in no staining.
Calcein Blue AM is a fluorogenic dye that is used to assess cell viability. As the acetoxymethyl ester, this compound is non-fluorescent but cell-permeant and is hydrolyzed to the fluorescent probe Calcein Blue by intracellular esterases. Calcein Blue is retained by living cells and displays excitation/emission maxima of 360/445 nm, respectively. This compound is a blue-emitting variant of the green fluorophore Calcein AM, which has been used to evaluate cell viability and cytotoxicity.
Wissenschaftliche Forschungsanwendungen
Durchflusszytometrie
Calcein Blue AM wird zur Markierung lebender Zellen verwendet, die durch Durchflusszytometrie detektiert und weiter analysiert werden können . Die durch die Acetomethoxy (AM)-Gruppe erhöhte Hydrophobie ermöglicht es diesem Farbstoff, leicht in lebensfähige Zellen einzudringen . Sobald es im Inneren ist, spalten intrazelluläre Esterasen die AM-Gruppen vom schwach fluoreszierenden this compound ab und fangen fluoreszierendes Calcein Blue in der Zelle ein .
Zellviabilitätsassays
Calcein AM wird häufig verwendet, um die Zellviabilität und Zytotoxizität zu beurteilen . Lebende Zellen zeichnen sich durch die Anwesenheit von ubiquitärer intrazellulärer Esteraseaktivität aus, die durch die enzymatische Umwandlung des praktisch nicht-fluoreszierenden, zellpermeablen Calcein AM in das intensiv fluoreszierende Calcein bestimmt wird .
Zellmigrations- und Invasionstudien
Calcein AM kann in Zellmigrations- und Invasionstudien eingesetzt werden . Seine Fluoreszenzeigenschaften machen es zu einem vielseitigen Werkzeug für verschiedene Anwendungen in der Zellbiologieforschung .
Intrazelluläre Kalzium-Bildgebung
Calcein AM ist von Calcein abgeleitet, einem fluoreszierenden Farbstoff, der bei Bindung an intrazelluläre freie Kalziumionen eine hellgrüne Fluoreszenz zeigt . Daher kann es für die intrazelluläre Kalzium-Bildgebung verwendet werden<a aria-label="2: Calcein AM is derived from Calcein, a fluorescent dye that exhibits bright green fluorescence upon binding to intracellular free calcium ions2" data-citationid="d729b345-ca86-90be-366
Wirkmechanismus
Target of Action
The primary target of Calcein Blue AM is the intracellular esterases present in viable cells . These esterases play a crucial role in the mechanism of action of this compound, as they are responsible for the hydrolysis of the acetomethoxy (AM) groups, which is a key step in the generation of the fluorescent Calcein Blue molecule .
Mode of Action
this compound is a non-fluorescent, cell-permeable derivative of calcein . The carboxylic acid groups on calcein are modified with acetomethoxy (AM) groups, which endow this compound with high hydrophobicity, facilitating its penetration through the cell membrane . Once inside the cell, the acetomethoxy (AM) groups are hydrolyzed by intracellular esterases . This hydrolysis restores the fluorescent Calcein Blue molecule, which is then trapped inside the cell .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is relatively straightforward. The compound enters the cell in its non-fluorescent form . Once inside, it is acted upon by intracellular esterases, which cleave the acetomethoxy (AM) groups . This enzymatic action transforms the non-fluorescent this compound into the fluorescent Calcein Blue molecule .
Pharmacokinetics
The pharmacokinetics of this compound primarily involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is readily absorbed by cells due to its high hydrophobicity . Once inside the cell, it is metabolized by intracellular esterases, which cleave the acetomethoxy (AM) groups . This metabolic process transforms the non-fluorescent this compound into the fluorescent Calcein Blue molecule, which is then trapped inside the cell .
Result of Action
The result of the action of this compound is the generation of a bright blue fluorescence within viable cells . This fluorescence is a result of the restoration of the fluorescent Calcein Blue molecule following the hydrolysis of the acetomethoxy (AM) groups . Since dead cells lack esterase activity, only viable cells are labeled, making this compound a useful tool for distinguishing between live and dead cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of serum in the buffer used during staining can decrease the resolution of viable and non-viable cells, as serum may have esterase activity . Furthermore, when diluted with an aqueous solution, this compound should be used immediately, as the esterase-cleavable dye may spontaneously hydrolyze with prolonged aqueous exposure . Therefore, the environment in which this compound is used can significantly impact its action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
Calcein Blue AM enters the cell due to its lipophilic properties . Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, yielding the membrane-impermeable Calcein Blue fluorescent dye . This interaction with intracellular esterases is a key biochemical property of this compound.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is used to measure cell vitality, as live cells are distinguished by the presence of ubiquitous intracellular esterase activity . The dye is well retained within live cells, producing an intense uniform fluorescence . Apoptotic and dead cells with compromised cell membranes do not retain Calcein Blue .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion from a non-fluorescent compound to a fluorescent dye. This conversion is facilitated by intracellular esterases that cleave the acetoxymethyl (AM) ester group of this compound . The resulting fluorescent Calcein Blue molecule is then trapped within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound should be used immediately when diluted with an aqueous solution, as the esterase-cleavable dye may spontaneously hydrolyze with prolonged aqueous exposure . The dye is stored desiccated at -80°C, protected from light until use . After reconstitution with DMSO, the solution is stored at -20°C in small aliquots .
Metabolic Pathways
This compound is involved in metabolic pathways related to esterase activity. Intracellular esterases cleave the acetoxymethyl (AM) ester group of this compound, a key step in its metabolic pathway .
Transport and Distribution
This compound is transported into cells due to its lipophilic properties . Once inside the cell, it is distributed uniformly throughout the cytoplasm and nucleus .
Subcellular Localization
The subcellular localization of this compound is throughout the cytoplasm and nucleus of the cell . This even distribution allows for accurate assessment and visualization of cellular processes .
Eigenschaften
IUPAC Name |
acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)methyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO11/c1-12-6-18(26)33-21-15(12)4-5-17(25)16(21)7-22(8-19(27)31-10-29-13(2)23)9-20(28)32-11-30-14(3)24/h4-6,25H,7-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFJGCPBBHLSPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CN(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-Methyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B573594.png)

